Cas no 933018-29-2 (N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide)

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic organic compound featuring a thiazole core substituted with a 3-fluorophenyl group and an ethyl linker to a phenylpropanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the fluorophenyl group may enhance binding affinity and metabolic stability, while the thiazole ring contributes to electronic diversity. The amide linkage offers hydrogen-bonding capability, which could be advantageous in target interactions. This compound is suited for research applications in drug discovery, where its structural features may be leveraged for developing novel therapeutic agents.
N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide structure
933018-29-2 structure
Product Name:N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide
CAS No:933018-29-2
MF:C20H19FN2OS
MW:354.441066980362
CID:5515748
Update Time:2025-11-02

N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamide, N-[2-[2-(3-fluorophenyl)-4-thiazolyl]ethyl]-
    • N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide
    • Inchi: 1S/C20H19FN2OS/c21-17-8-4-7-16(13-17)20-23-18(14-25-20)11-12-22-19(24)10-9-15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,22,24)
    • InChI Key: VCNDHBNLOMUUIV-UHFFFAOYSA-N
    • SMILES: C1(CCC(NCCC2=CSC(C3=CC=CC(F)=C3)=N2)=O)=CC=CC=C1

N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2055-0226-2μmol
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
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Additional information on N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide

N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide (CAS No. 933018-29-2): A Comprehensive Overview

N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide (CAS No. 933018-29-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure featuring a fluorophenyl-thiazole core and a phenylpropanamide side chain, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic possibilities.

The 3-fluorophenyl-thiazole moiety in N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide is a key structural feature that contributes to its biochemical properties. Thiazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a fluorine atom at the 3-position of the phenyl ring enhances the compound's metabolic stability and binding affinity to target proteins, making it a valuable scaffold in medicinal chemistry.

Recent studies have explored the potential of CAS No. 933018-29-2 in addressing unmet medical needs, such as neurodegenerative diseases and metabolic disorders. The compound's ability to modulate specific enzyme pathways has positioned it as a candidate for further investigation in preclinical trials. With the growing demand for small-molecule therapeutics, N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide represents a promising avenue for innovation in drug design.

From a synthetic chemistry perspective, the preparation of N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide involves multi-step organic reactions, including condensation and amidation processes. Researchers have optimized these protocols to achieve high yields and purity, ensuring reproducibility for industrial-scale production. The compound's molecular weight and logP value are critical parameters that influence its pharmacokinetic profile, making it a subject of interest in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

In the context of AI-driven drug discovery, CAS No. 933018-29-2 has been featured in computational screening campaigns aimed at identifying novel bioactive molecules. Machine learning models trained on large chemical datasets have highlighted the compound's potential interactions with disease-relevant targets, such as G-protein-coupled receptors (GPCRs) and kinases. This intersection of cheminformatics and experimental validation underscores the compound's relevance in modern pharmaceutical research.

The market for fluorinated thiazole derivatives is expanding, driven by the increasing prevalence of chronic diseases and the need for targeted therapies. N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide is part of a broader trend toward precision medicine, where compounds with specific structural motifs are tailored to individual patient needs. Analysts predict that the demand for such specialized molecules will continue to rise, particularly in oncology and immunology.

For researchers and industry professionals, access to high-quality CAS No. 933018-29-2 is essential for advancing studies in drug development. Reputable suppliers provide the compound with detailed analytical certificates (CoA), ensuring compliance with regulatory standards. As the scientific community explores new applications for N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide, collaborations between academia and industry will be pivotal in translating laboratory findings into clinical benefits.

In summary, N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}-3-phenylpropanamide (CAS No. 933018-29-2) is a compound of significant scientific and commercial interest. Its unique structure, combined with its potential therapeutic applications, makes it a focal point in contemporary chemical and pharmacological research. As advancements in synthetic methodology and computational modeling continue, this molecule is poised to play a critical role in the next generation of drug discovery efforts.

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